Butyric Acid Magnesium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

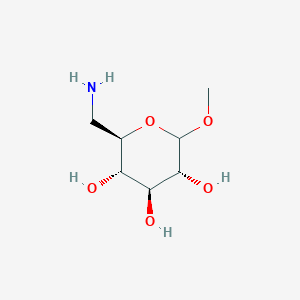

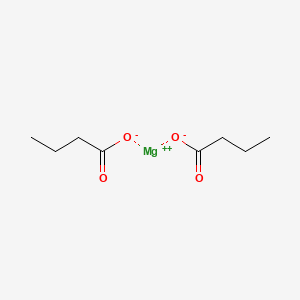

Butyric Acid Magnesium Salt, also known as magnesium butyrate, is a compound formed by the reaction of butyric acid with magnesium hydroxide. Butyric acid, a short-chain fatty acid, is naturally found in animal fats and plant oils and is produced by anaerobic bacteria in the gut. Magnesium butyrate is commonly used in dietary supplements due to its potential health benefits, particularly for gut health.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium butyrate can be synthesized by reacting butyric acid with magnesium hydroxide. The reaction typically involves mixing an aqueous solution of butyric acid with magnesium hydroxide under controlled conditions to form the salt. The reaction can be represented as follows:

CH3CH2CH2COOH+Mg(OH)2→(CH3CH2CH2COO)2Mg+2H2O

Industrial Production Methods

Industrial production of magnesium butyrate involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of industrial reactors and controlled environments ensures consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium butyrate, like other butyrate salts, can undergo various chemical reactions, including:

Deprotonation: The carboxyl group can lose a proton, forming butyrate ions.

Reduction: Butyric acid can be reduced to butanol using reducing agents like lithium aluminum hydride.

Nucleophilic Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and anhydrides.

Common Reagents and Conditions

Reducing Agents: Lithium aluminum hydride for reduction reactions.

Dehydrating Agents: Phosphorus pentoxide for forming anhydrides.

Alcohols: For esterification reactions.

Major Products

Butanol: Formed by reduction.

Butyrate Esters: Formed by esterification.

Butyric Anhydride: Formed by dehydration.

Applications De Recherche Scientifique

Magnesium butyrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in gut health, as it serves as an energy source for colonocytes and promotes a healthy gut microbiome.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also studied for its role in modulating the immune system and improving metabolic health.

Industry: Used in the production of pharmaceuticals, food additives, and dietary supplements.

Mécanisme D'action

Magnesium butyrate exerts its effects primarily through its role as a source of butyrate ions. Butyrate is known to:

Inhibit Histone Deacetylases (HDACs): This leads to changes in gene expression, promoting anti-inflammatory and anti-cancer effects.

Modulate Gut Microbiota: Promotes the growth of beneficial bacteria and inhibits pathogenic bacteria.

Enhance Gut Barrier Function: Strengthens the intestinal barrier, reducing permeability and inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium Butyrate: Another butyrate salt with similar properties but different cation.

Calcium Butyrate: Similar to magnesium butyrate but with calcium as the cation.

Butyric Acid: The parent compound, a short-chain fatty acid.

Uniqueness

Magnesium butyrate is unique due to the presence of magnesium, which has additional health benefits such as supporting bone health and muscle function. Compared to sodium butyrate, it may be preferred for individuals needing to limit sodium intake.

Propriétés

Formule moléculaire |

C8H14MgO4 |

|---|---|

Poids moléculaire |

198.50 g/mol |

Nom IUPAC |

magnesium;butanoate |

InChI |

InChI=1S/2C4H8O2.Mg/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

Clé InChI |

XGIJWNPXLLJTTB-UHFFFAOYSA-L |

SMILES canonique |

CCCC(=O)[O-].CCCC(=O)[O-].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809761.png)

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![(1R,2S,6R,7S)-3-oxatricyclo[5.2.1.02,6]decan-4-one](/img/structure/B13809825.png)